2-(2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
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Overview
Description
2-(2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and chemical biology. This compound features a pyridazinone core, which is known for its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves the reaction of pyridazinone derivatives with cyclopropylmethoxy-substituted pyrrolidine. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridazinone compounds .
Scientific Research Applications
2-(2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazinone derivatives and heterocyclic compounds with comparable structures and activities. Examples include:
- 2-(pyridin-2-yl)pyrimidine derivatives
- Substituted pyridin-2-yl carbamates
- Imidazo[1,2-b]pyridazine derivatives .
Uniqueness
What sets 2-(2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one apart is its unique combination of functional groups, which confer specific pharmacological properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-[2-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-13-2-1-6-15-17(13)9-14(19)16-7-5-12(8-16)20-10-11-3-4-11/h1-2,6,11-12H,3-5,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXWGAFCOZVAQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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